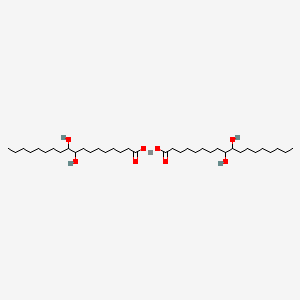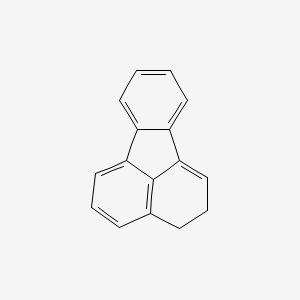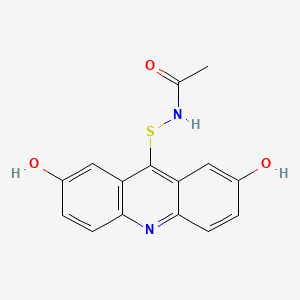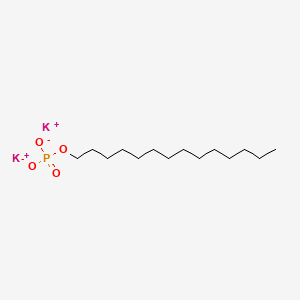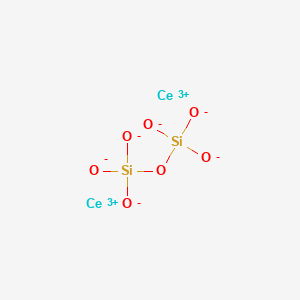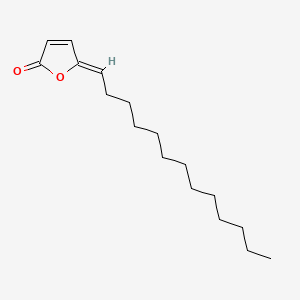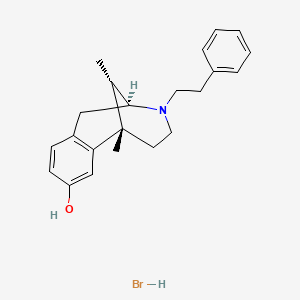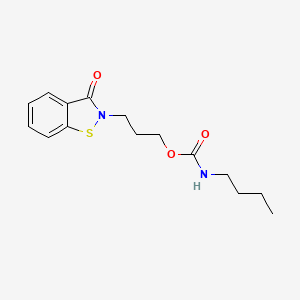
8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
8-(Décyloxy)-8-méthoxy-2,6-diméthyloctan-2-ol est un composé organique à structure complexe qui comprend un groupe décyloxy, un groupe méthoxy et deux groupes méthyles liés à une chaîne d'octanol
Méthodes De Préparation
Voies de synthèse et conditions réactionnelles
La synthèse de 8-(Décyloxy)-8-méthoxy-2,6-diméthyloctan-2-ol implique généralement plusieurs étapes, notamment l'introduction des groupes décyloxy et méthoxy sur la chaîne d'octanol. Les voies de synthèse courantes peuvent impliquer :
Réactions d'alkylation : Introduction du groupe décyloxy par une réaction d'alkylation utilisant du bromure de décyle et une base appropriée.
Méthoxylation : Ajout du groupe méthoxy par une réaction de méthoxylation utilisant du méthanol et un catalyseur acide.
Méthylation : Introduction des groupes méthyles par une réaction de méthylation utilisant de l'iodure de méthyle et une base.
Méthodes de production industrielle
La production industrielle de ce composé peut impliquer des procédés en batch ou continus à grande échelle, utilisant des conditions réactionnelles similaires mais optimisées pour l'efficacité et le rendement. Les catalyseurs et les solvants sont soigneusement choisis pour garantir une pureté élevée et un minimum de sous-produits.
Analyse Des Réactions Chimiques
Types de réactions
8-(Décyloxy)-8-méthoxy-2,6-diméthyloctan-2-ol peut subir diverses réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le composé peut être réduit pour former différents dérivés alcooliques.
Substitution : Les groupes décyloxy et méthoxy peuvent être substitués par d'autres groupes fonctionnels dans des conditions appropriées.
Réactifs et conditions courants
Oxydation : Les agents oxydants courants incluent le permanganate de potassium (KMnO4) et le trioxyde de chrome (CrO3).
Réduction : Des agents réducteurs tels que l'hydrure d'aluminium et de lithium (LiAlH4) ou le borohydrure de sodium (NaBH4) sont utilisés.
Substitution : Des réactifs comme les halogénures (par exemple, HCl, HBr) et les bases (par exemple, NaOH, KOH) sont utilisés.
Principaux produits
Oxydation : Cétones ou aldéhydes.
Réduction : Divers dérivés alcooliques.
Substitution : Composés avec différents groupes fonctionnels remplaçant les groupes décyloxy ou méthoxy.
Applications de recherche scientifique
8-(Décyloxy)-8-méthoxy-2,6-diméthyloctan-2-ol a plusieurs applications en recherche scientifique :
Chimie : Utilisé comme intermédiaire dans la synthèse de molécules organiques plus complexes.
Biologie : Étudié pour son activité biologique potentielle et ses interactions avec les enzymes et les récepteurs.
Médecine : Enquête sur ses propriétés thérapeutiques potentielles, y compris ses effets antimicrobiens et anti-inflammatoires.
Industrie : Utilisé dans la formulation de produits chimiques et de matériaux spécialisés, tels que les tensioactifs et les lubrifiants.
Mécanisme d'action
Le mécanisme d'action du 8-(Décyloxy)-8-méthoxy-2,6-diméthyloctan-2-ol implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le composé peut exercer ses effets par :
Liaison aux enzymes : Inhibition ou activation de l'activité enzymatique.
Interaction avec les récepteurs : Modulation de la fonction des récepteurs et des voies de signalisation.
Interaction avec la membrane : Modification des propriétés de la membrane et influence sur les processus cellulaires.
Applications De Recherche Scientifique
8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anti-inflammatory effects.
Industry: Utilized in the formulation of specialty chemicals and materials, such as surfactants and lubricants.
Mécanisme D'action
The mechanism of action of 8-(Decyloxy)-8-methoxy-2,6-dimethyloctan-2-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by:
Binding to Enzymes: Inhibiting or activating enzyme activity.
Receptor Interaction: Modulating receptor function and signaling pathways.
Membrane Interaction: Altering membrane properties and affecting cellular processes.
Comparaison Avec Des Composés Similaires
Composés similaires
8-Hydroxyquinoléine : Connue pour ses propriétés chélatrices et son utilisation dans la détection des ions métalliques.
Méthoxsalène : Utilisé dans le traitement des affections cutanées telles que le psoriasis et le vitiligo.
Décyloxy-méthanol :
Unicité
8-(Décyloxy)-8-méthoxy-2,6-diméthyloctan-2-ol est unique en raison de sa combinaison spécifique de groupes fonctionnels, qui lui confèrent des propriétés chimiques et physiques distinctes. Cette unicité le rend précieux pour des applications spécialisées dans la recherche et l'industrie.
Propriétés
Numéro CAS |
94291-89-1 |
|---|---|
Formule moléculaire |
C21H44O3 |
Poids moléculaire |
344.6 g/mol |
Nom IUPAC |
8-decoxy-8-methoxy-2,6-dimethyloctan-2-ol |
InChI |
InChI=1S/C21H44O3/c1-6-7-8-9-10-11-12-13-17-24-20(23-5)18-19(2)15-14-16-21(3,4)22/h19-20,22H,6-18H2,1-5H3 |
Clé InChI |
XQLDKYPNLRNPAF-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCOC(CC(C)CCCC(C)(C)O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


